C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2]
. This indicates that the compound consists of two cyclohexanebutanoic acid molecules ionically bonded to a calcium ion .
Calcium cyclohexanebutyrate is a calcium salt derived from cyclohexanebutanoic acid. This compound has gained attention in various scientific fields due to its potential applications in biochemistry and pharmacology. The compound is classified as a carboxylic acid derivative, specifically a butyrate, which is known for its role in metabolic processes and as a dietary supplement.
Calcium cyclohexanebutyrate can be synthesized from cyclohexanebutanoic acid, which is obtained from the reaction of cyclohexene with butyric acid. The compound falls under the category of calcium salts of fatty acids, which are often used in nutritional and pharmaceutical formulations. It is categorized as a nutritional supplement due to its potential benefits in promoting gut health and metabolic functions.
The synthesis of calcium cyclohexanebutyrate typically involves the neutralization of cyclohexanebutanoic acid with calcium hydroxide or calcium carbonate. This reaction can be represented as follows:
Calcium cyclohexanebutyrate has a molecular formula that reflects its composition of calcium ions and cyclohexanebutyrate anions. The structure features a central calcium ion coordinated to two cyclohexanebutyrate ions, forming a stable ionic compound.
Calcium cyclohexanebutyrate can participate in various chemical reactions typical of carboxylic acids and their salts:
The stability of calcium cyclohexanebutyrate under different pH levels makes it suitable for various applications, particularly in biological systems where pH can fluctuate.
The mechanism of action of calcium cyclohexanebutyrate primarily involves its role as a source of butyrate, which is known to influence gut health by promoting the growth of beneficial gut bacteria and serving as an energy source for colonocytes (colon cells).
Research indicates that butyrate plays a crucial role in maintaining intestinal barrier function and modulating inflammatory responses within the gut microbiome.
Calcium cyclohexanebutyrate has several applications, including:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9